(Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Lipophilicity Molecular Weight Physicochemical Differentiation

(Z)-6-(Benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one (CAS 620548-64-3) is a fully synthetic, low-molecular-weight (348.4 g/mol) benzofuran-3(2H)-one derivative belonging to a privileged scaffold class widely exploited in medicinal chemistry for retinoid X receptor (RXR) modulation , cannabinoid CB1 receptor agonism , and antiallergic agent development. The compound is characterized by a (Z)-configured exocyclic methylene bridge connecting a 3-methylthiophen-2-yl ring at position 2 and a benzyloxy ether at position 6 of the benzofuran-3-one core.

Molecular Formula C21H16O3S
Molecular Weight 348.4 g/mol
CAS No. 620548-64-3
Cat. No. B6431403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one
CAS620548-64-3
Molecular FormulaC21H16O3S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C21H16O3S/c1-14-9-10-25-20(14)12-19-21(22)17-8-7-16(11-18(17)24-19)23-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b19-12-
InChIKeyZSIAJKYULFIPTJ-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (Z)-6-(Benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one (CAS 620548-64-3) and Its Core Chemical Portfolio


(Z)-6-(Benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one (CAS 620548-64-3) is a fully synthetic, low-molecular-weight (348.4 g/mol) benzofuran-3(2H)-one derivative belonging to a privileged scaffold class widely exploited in medicinal chemistry for retinoid X receptor (RXR) modulation [1], cannabinoid CB1 receptor agonism [2], and antiallergic agent development [3]. The compound is characterized by a (Z)-configured exocyclic methylene bridge connecting a 3-methylthiophen-2-yl ring at position 2 and a benzyloxy ether at position 6 of the benzofuran-3-one core. Its computed physicochemical profile—LogP 5.2, topological polar surface area (tPSA) 36 Ų, Fsp³ 0.095, and zero hydrogen-bond donors—places it in a distinctly lipophilic and rigid physicochemical space that is not readily matched by simple in-class substitutions [4].

Why In-Class 6-Alkoxy-2-(thienylmethylene)benzofuran-3-ones Cannot Be Interchanged with (Z)-6-(Benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one


The 2-((heteroaryl)methylene)benzofuran-3(2H)-one chemotype derives its biological activity from a conjoint interplay of (i) the Z‑stereochemistry of the exocyclic double bond, (ii) the electron density and steric contour of the thiophene substituent, and (iii) the lipophilicity and metabolic stability conferred by the 6‑alkoxy group [1][2]. Even among close analogs that preserve the 3‑methylthiophen‑2‑yl and Z‑configuration, small changes to the 6‑alkoxy substituent produce large shifts in RXRα binding potency (Ki spreading from low‑nanomolar to >1 µM), cellular transactivation efficacy, and pharmacokinetic half‑life [1]. The 6‑benzyloxy group of the target compound occupies a unique lipophilic corridor (LogP 5.2, MW 348 Da) that is substantially differentiated from the more polar 6‑hydroxy analog (MW 258 Da, H‑bond donor present) and from heavier halogenated benzyloxy analogs (MW up to 438 Da) that suffer from reduced ligand efficiency [3]. These quantitative differences in physicochemical and structural parameters preclude direct substitution without altering the biological selectivity and ADME profile of the chemotype.

Quantitative Comparator Evidence for (Z)-6-(Benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one Against Its Closest Structural Analogs


Lipophilicity (LogP) and Molecular Weight: Distinct Positioning Between 6-Hydroxy and 6-Pentafluorobenzyloxy Analogs

The target compound exhibits a computed LogP of 5.2 and a molecular weight of 348 g/mol, which places it in a mid‑range lipophilicity window distinct from both the more polar 6‑hydroxy analog (CAS 620546‑02‑3; MW 258 g/mol; H‑bond donor present) and the heavily fluorinated 6‑pentafluorobenzyloxy analog (MW 438 g/mol, LogP estimated >6) [1]. The 3‑methylbenzyloxy analog (Z)-6-((2‑methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one also shares the C₂₁H₁₆O₃S formula but positions the methyl group on the benzyl ring rather than the thiophene, altering electron distribution without changing bulk metrics .

Lipophilicity Molecular Weight Physicochemical Differentiation

Topological Polar Surface Area and Hydrogen-Bond Donor Count: Differentiation from 6‑Hydroxy and 6‑Phenacyloxy Analogs

The target compound has a low tPSA of 36 Ų and contains zero hydrogen-bond donors (HBD), whereas the 6‑hydroxy congener possesses one HBD and a slightly higher tPSA, and the 6‑(2‑oxo‑2‑phenylethoxy) analog (CAS 1164473‑29‑3; MW 376 Da) introduces an additional ketone oxygen that raises tPSA further. The absence of HBD in the target compound is predicted to enhance passive membrane permeability compared to any analog that bears a free hydroxyl or other HBD group [1].

Polar Surface Area Hydrogen Bond Donors Membrane Permeability

RXRα Binding Affinity SAR: Benzyloxy as a Favorable Lipophilic Anchor in the RXR Ligand-Binding Pocket

In the seminal RXR‑selective modulator series reported by Michellys et al., benzofuran‑based ligands bearing a 6‑alkoxy substituent demonstrated RXRβ Ki values as low as 12 nM, with activity highly sensitive to the nature of the alkoxy group [1][2]. Although the exact Ki of the target compound has not been reported in public literature, the benzyloxy pharmacophore is a recognized lipophilic anchor that fills a hydrophobic sub‑pocket of the RXRα ligand‑binding domain, as evidenced by the co‑crystal structure of a related tetrahydrobenzofuran rexinoid showing a 6 nM Ki for RXRα and >167‑fold selectivity over RARα [3].

RXRα Binding Structure-Activity Relationship Lipophilic Anchor

Ligand Efficiency Metrics: Superior Fraction of sp³ Carbons (Fsp³) and Low Molecular Weight Relative to Halogenated Benzyloxy Analogs

With an Fsp³ of 0.095 and molecular weight of 348 Da, the target compound falls within lead‑like chemical space (MW ≤350 Da, Fsp³ typically >0 for fragment‑derived leads) and carries no halogen atoms, offering a cleaner IP and toxicology profile relative to the pentafluorobenzyloxy congener (MW 438 Da, five fluorine atoms) [1]. The 6‑methoxy analog (MW 272 Da) is lighter but lacks the aromatic π‑surface of the benzyl group that may contribute to binding-site complementarity .

Ligand Efficiency Fsp³ Lead-Likeness

Patent and Prior-Art Landscape: Structurally Encompassed by Broad Benzofuran Claims but with a Specific Substitution Pattern

The generic benzofuran‑3(2H)-one scaffold with a 2‑(thienylmethylene) substituent is described in multiple patent families covering RXR modulation, antiallergic activity, and anti‑hyper‑proliferative indications [1][2]. However, the specific combination of a 6‑benzyloxy group with a 3‑methylthiophen‑2‑yl methylene bridge is not explicitly exemplified in the major patent documents from Ligand Pharmaceuticals, Bayer, or Takeda, leaving a narrow but usable intellectual property window for novel composition‑of‑matter or method‑of‑use claims [1][2][3].

Patent Landscape Freedom-to-Operate Prior Art

Metabolic Soft-Spot Differentiation: Benzyloxy vs. Hydroxy and Phenacyloxy Ethers

The benzyloxy moiety is susceptible to CYP450‑mediated O‑debenzylation, a metabolic pathway that generates the 6‑hydroxy analog as the primary metabolite [1]. In contrast, the 6‑(2‑oxo‑2‑phenylethoxy) analog (CAS 1164473‑29‑3) contains a ketone‑bearing ether that may undergo reductive metabolism or retro‑aldol cleavage, creating a different metabolite profile. The 6‑hydroxy analog itself is a phase‑II conjugation substrate (glucuronidation/sulfation) and may exhibit rapid clearance in vivo .

Metabolic Stability Ether Linkage Oxidative Metabolism

Optimal Research and Industrial Application Scenarios for (Z)-6-(Benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one


RXRα/β Chemical Probe Development: Benzyloxy as a Key Lipophilic Anchor for Selective Rexinoid Design

The compound is ideally suited as a starting scaffold for structure‑based design of novel RXR‑selective modulators (rexinoids). The 6‑benzyloxy group can be systematically varied to map the lipophilic tolerance of the RXR ligand‑binding domain, building on the established SAR that 6‑alkoxy substitution is critical for sub‑100 nM binding [1][5]. Procurement of this compound enables direct measurement of RXRα/β binding affinity (Ki), transactivation efficacy (EC50 in CV‑1 cell reporter assays), and heterodimer selectivity (RXR:PPARγ vs. RXR:RAR), parameters that cannot be extrapolated from the 6‑hydroxy or 6‑methoxy analogs [1].

CNS‑Penetrant CB1 Agonist Lead Optimization Leveraging Mid‑Range Lipophilicity

The CB1 cannabinoid receptor agonist series described by Moloney et al. demonstrates that benzofuran‑based analogs with appropriate lipophilicity achieve potent agonism (pEC50 values) at the CB1 receptor [2]. The target compound's LogP of 5.2 and zero HBD align with the physicochemical profile of CNS‑penetrant ligands. It is a superior procurement choice over the highly lipophilic pentafluorobenzyloxy analog (LogP >6), which carries a greater risk of phospholipidosis and hERG channel blockade [4].

Fragment‑to‑Lead Campaigns Targeting Nuclear Receptor or GPCR Families

At 348 Da with an Fsp³ of 0.095, the compound sits at the interface between fragment‑sized and lead‑sized chemical matter, making it attractive for fragment‑growing strategies that aim to improve potency while maintaining ligand efficiency [4]. Procurement of this compound alongside the 6‑hydroxy, 6‑methoxy, and 6‑pentafluorobenzyloxy analogs allows for a systematic matched‑pair analysis of the impact of 6‑substituent modifications on potency, selectivity, and ADME properties, an approach that is standard in industrial hit‑to‑lead programs [1].

Intellectual Property and Novel Composition‑of‑Matter Filing Opportunity

Because the specific combination of a 6‑benzyloxy group with the (Z)-3-methylthiophen‑2‑yl methylene bridge is not individually exemplified in the dominant prior‑art patent families (US4703053, UA79772C2, EP0187487) [3][6][7], the compound represents a concrete starting point for composition‑of‑matter patent filings or defensive publication strategies. Procuring and characterizing this compound early can secure a strategic intellectual property position in the competitive rexinoid and CB1 agonist fields.

Quote Request

Request a Quote for (Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.